

A Comprehensive Technical Guide to 9-Hydroxynonanoic Acid (9-AHA)

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Compound of Interest		
Compound Name:	9-AHA	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxynonanoic acid (**9-AHA**), an omega-hydroxy fatty acid, is a versatile molecule with significant potential in the synthesis of biodegradable polymers and as a component of biologically active compounds. This technical guide provides an in-depth overview of **9-AHA**, including its chemical identifiers, physicochemical properties, detailed experimental protocols for its synthesis, and its role in biocatalytic processes. This document is intended to serve as a foundational resource for professionals in research, chemical synthesis, and drug development.

Chemical Identification and Properties

9-Hydroxynonanoic acid is a nine-carbon straight-chain fatty acid with a hydroxyl group at the terminal (omega) position.

IUPAC Name: 9-hydroxynonanoic acid

• CAS Number: 3788-56-5[1]

• Synonyms: 9-hydroxypelargonic acid, 8-Carboxyoctanol

Physicochemical Data



The key quantitative properties of 9-Hydroxynonanoic acid are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	С9Н18О3	[1]
Molecular Weight	174.24 g/mol	[1]
Melting Point	53-54 °C	N/A
Boiling Point	313.1 °C at 760 mmHg	N/A
Density	1.029 g/cm ³	N/A
рКа	4.78 ± 0.10 (Predicted)	N/A
Solubility	Chloroform (Slightly), Methanol (Slightly)	N/A
XLogP3	0.4	[1]

Experimental Protocols

Detailed methodologies for the synthesis of 9-Hydroxynonanoic acid are crucial for its application in research and development. Below are protocols for both chemical and biocatalytic synthesis routes.

Chemical Synthesis from Methyl Oleate

A robust method for producing **9-AHA** involves a three-step process starting from methyl oleate. This procedure has been demonstrated to yield **9-AHA** with high purity (98%) and a moderate yield (74%).[2]

Step 1: Ozonolysis

- Add 20.0 g of methyl oleate to 100 mL of anhydrous ethanol in a three-necked flask equipped with a magnetic stirrer, an ozone inlet, and a gas outlet.
- Cool the flask to -78 °C using a dry ice/acetone bath.



- Bubble ozone gas through the solution. Monitor the reaction by observing the disappearance of the double bond, which is indicated by the solution turning a faint blue color.
- Once the reaction is complete, purge the solution with oxygen to remove any residual ozone.

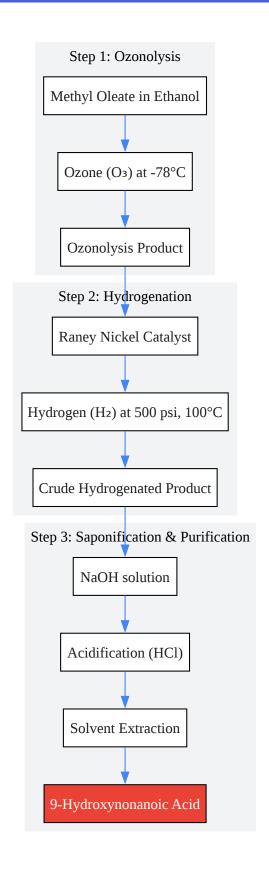
Step 2: Hydrogenation

- To the product from the ozonolysis step, add 5.0 g of Raney nickel catalyst (as a slurry in water) in a 2 L hydrogenation vessel.
- Pressurize the vessel with hydrogen gas to 500 psi.
- Heat the reaction mixture to 100 °C and maintain for 4 hours with vigorous stirring.
- After cooling to room temperature, carefully vent the hydrogen gas and filter the mixture to remove the Raney nickel catalyst.

Step 3: Saponification

- Saponify the crude hydrogenated product (approx. 20.2 g) by refluxing with 100 mL of 8.0% sodium hydroxide solution for 3 hours.
- Cool the solution to room temperature and wash with diethyl ether (3 x 50 mL) to remove byproducts like n-nonanol.
- Cool the remaining aqueous layer to 0 °C and acidify with concentrated hydrochloric acid.
- Extract the acidified mixture with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine until neutral, and dry over anhydrous sodium sulfate.
- Evaporate the solvent to yield the final product, 9-hydroxynonanoic acid.





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Chemical synthesis workflow for 9-AHA.



Biocatalytic Conversion to 1,9-Nonanedioic Acid (Azelaic Acid)

9-AHA serves as a key intermediate in the biotechnological production of valuable dicarboxylic acids. For instance, it can be converted into 1,9-nonanedioic acid (azelaic acid) using wholecell biocatalysts.[3]

Protocol: Whole-Cell Biotransformation

- Cultivation of Biocatalyst: Cultivate a recombinant strain of Corynebacterium glutamicum expressing alcohol/aldehyde dehydrogenases (ChnDE) from Acinetobacter sp. NCIMB 9871.
- Cell Harvesting: Harvest the cells at the stationary growth phase by centrifugation. Wash the cell pellet and resuspend it in a 50 mM Tris-HCl buffer (pH 8.0).
- Biotransformation Reaction:
 - Initiate the reaction by adding 9-hydroxynonanoic acid (e.g., to a final concentration of 20 mM) to the cell suspension.
 - The reaction medium should contain the resuspended cells (e.g., 8 g dry cells/L) and a surfactant like Tween 80 (0.5 g/L) in 50 mM Tris-HCl buffer (pH 8.0).
 - Incubate the reaction at 35 °C with agitation (200 rpm).
- Monitoring and Product Isolation: Monitor the conversion of 9-AHA to azelaic acid over time (e.g., for 8 hours). The product, 1,9-nonanedioic acid, can then be isolated from the reaction mixture via crystallization.

Biological Significance and Applications

While **9-AHA** is not a primary signaling molecule, its biological relevance is significant, particularly as a building block for other molecules.

Precursor for Biopolymers

9-Hydroxynonanoic acid is a valuable monomer for the synthesis of biodegradable polyesters. [4] Through processes like metal-catalyzed lactonization, it can be converted into dilactones,



which then undergo ring-opening polymerization to form poly(nonanolactones).[4][5] These bio-based polymers are of great interest for medical applications, such as in drug delivery systems, and as environmentally friendly alternatives to petroleum-based plastics.[4]



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Conversion of **9-AHA** to biodegradable polyester.

Component of Natural Products

The 9-hydroxynonanoic acid moiety is integral to the structure and function of certain natural products. A notable example is the antibiotic mupirocin, produced by Pseudomonas fluorescens. In mupirocin, a C₁₇ polyketide fragment (monic acid) is esterified with 9-hydroxynonanoic acid. This **9-AHA** side chain is essential for the antibiotic's biological activity against bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).[6] Understanding the biosynthesis of this side chain is critical for the potential bioengineering of novel antibiotic derivatives.[6]

Conclusion

9-Hydroxynonanoic acid is a compound of increasing interest due to its role as a renewable chemical building block. The synthetic protocols outlined in this guide provide a basis for its production and further derivatization. Its application in creating biodegradable polymers and its essential role in the activity of the antibiotic mupirocin highlight its importance for materials science and drug development. Future research may focus on optimizing synthesis pathways, exploring its biological activities further, and expanding its utility in creating novel functional materials and therapeutics.



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